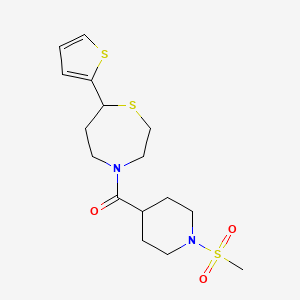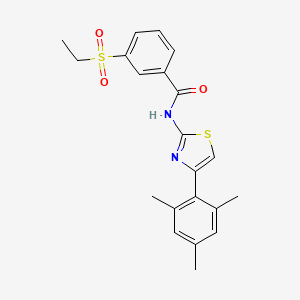![molecular formula C16H17N5O2 B2447677 1,3,6-trimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946357-54-6](/img/structure/B2447677.png)
1,3,6-trimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6-trimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H17N5O2 and its molecular weight is 311.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that pyridopyrimidine derivatives exhibit promising antibacterial and antifungal properties. A study synthesized new Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids, aiming to explore their potential as antibacterial and antitumor agents. The synthesized compounds showed variable antibacterial activities, with some demonstrating good to moderate activity against strains such as Pseudomonas aurginosa, Staphylococcus aureus, Bacillus subtilus, Candida albicans, and Escherichia coli. Compounds within this series displayed the most potent results against all tested bacterial strains and fungi, highlighting their significant antimicrobial potential (Alwan, Abdul-Sahib Al Kaabi, & Hashim, 2014).
Urease Inhibition
Another application is found in urease inhibition, where derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-diones were synthesized and evaluated for their in vitro urease inhibitory activity. The study discovered that some compounds exhibit low to moderate or significant activity, with certain derivatives showing higher potency as urease inhibitors, potentially contributing to the development of new therapeutic agents (Rauf et al., 2010).
Green Chemistry Approaches
Research into green chemistry methodologies has led to the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines, utilizing pyridopyrimidine derivatives in water without the need for chromatography or recrystallization for purification. This approach underscores the environmental and practical benefits of using pyridopyrimidine derivatives in organic synthesis, demonstrating their versatility and potential for sustainable chemical processes (Ahadi et al., 2014).
ADME Properties and Chemical Synthesis
Furthermore, the structural diversity of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones allows for significant variation in biopharmaceutical properties. A study developed a straightforward synthesis of these compounds, revealing a broad range in their solubility, permeability coefficients, and predicted human in vivo intrinsic clearance values. These findings are critical for drug design, offering insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potential pharmaceutical agents (Jatczak et al., 2014).
Propriétés
IUPAC Name |
1,3,6-trimethyl-5-(pyridin-2-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-8-19-14-12(15(22)21(3)16(23)20(14)2)13(10)18-9-11-6-4-5-7-17-11/h4-8H,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEORWHVGGPNOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NCC3=CC=CC=N3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2447594.png)
![methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2447596.png)
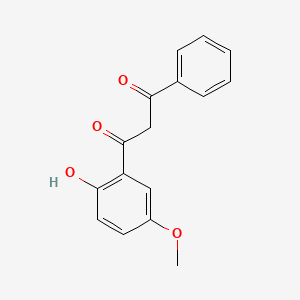
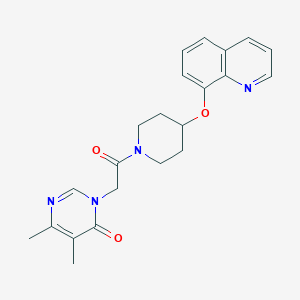
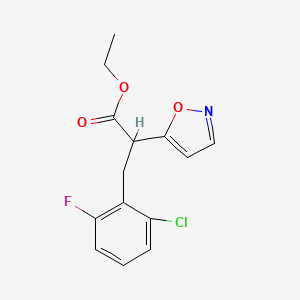

![2-cyclopropyl-7,8,9,10-tetrahydro-6H-pyrido[3',2':4,5]imidazo[1,2-a]azepine-4-carboxylic acid](/img/structure/B2447602.png)
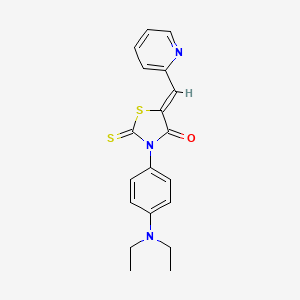
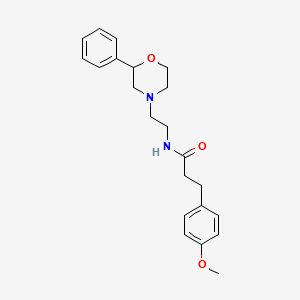
![(E)-5-(diethylamino)-2-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imino)methyl)phenol](/img/structure/B2447608.png)
